(1S,1'R,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,1’R,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine is a complex organic compound characterized by its unique dispiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’R,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine typically involves multiple steps, including the formation of the dispiro structure and the introduction of functional groups. Common reagents used in these reactions include brominating agents, methoxy donors, and methylating agents. The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems for precise control of reaction conditions. Techniques such as flash column chromatography and supercritical fluid chromatography (SFC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(1S,1’R,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures and solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
(1S,1’R,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,1’R,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets (1S,1’R,4S)-6’-bromo-4-methoxy-5’‘-methyl-3’H-dispiro[cyclohexane-1,2’-indene-1’,2’‘-imidazol]-4’'-amine apart from similar compounds is its unique dispiro structure and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22BrN3O |
---|---|
Molecular Weight |
376.3 g/mol |
InChI |
InChI=1S/C18H22BrN3O/c1-11-16(20)22-18(21-11)15-9-13(19)4-3-12(15)10-17(18)7-5-14(23-2)6-8-17/h3-4,9,14H,5-8,10H2,1-2H3,(H2,20,22)/t14?,17?,18-/m0/s1 |
InChI Key |
NYMXIKPEDWDOQL-UYJHFMRCSA-N |
Isomeric SMILES |
CC1=N[C@@]2(C3=C(CC24CCC(CC4)OC)C=CC(=C3)Br)N=C1N |
Canonical SMILES |
CC1=NC2(C3=C(CC24CCC(CC4)OC)C=CC(=C3)Br)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.